Pitavastatin

Übersicht

Beschreibung

Pitavastatin calcium is a member of the statin class of medications, primarily used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This compound calcium was patented in 1987 and approved for medical use in 2003 .

Wirkmechanismus

Target of Action

Pitavastatin, also known as Itavastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction of LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease .

Pharmacokinetics

This compound is mainly metabolized through glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B7 in the liver . Only a very small percentage of metabolism is via the cytochrome P450 system . This compound’s peak plasma concentrations are achieved about 1 hour after oral administration .

Result of Action

The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action of this compound. For instance, the SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of this compound . This polymorphism affects the organic anion transporting polypeptide 1B1 (OATP1B1), which is involved in the hepatic uptake of this compound . Therefore, individuals with various SLCO1B1 diplotypes may require personalized dosing strategies .

Wissenschaftliche Forschungsanwendungen

Pitavastatin-Calcium hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: This compound-Calcium wird im industriellen Maßstab für pharmazeutische Zwecke hergestellt.

5. Wirkmechanismus

This compound-Calcium übt seine Wirkung aus, indem es das Enzym 3-Hydroxy-3-methylglutaryl- Coenzym-A-Reduktase hemmt. Diese Hemmung verhindert die Umwandlung von 3-Hydroxy-3-methylglutaryl- Coenzym-A zu Mevalonat, einem entscheidenden Schritt in der Cholesterinbiosynthese . Die verringerten hepatischen Cholesterinkonzentrationen führen zu einer Hochregulierung von Low-Density-Lipoprotein-Rezeptoren, wodurch die Clearance von Low-Density-Lipoprotein aus dem Blutstrom erhöht wird .

Biochemische Analyse

Biochemical Properties

Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, this compound reduces abnormal cholesterol and lipid levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that this compound can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of this compound were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of this compound is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .

Subcellular Localization

It is known that this compound primarily acts in the liver, where it inhibits the production of cholesterol .

Vorbereitungsmethoden

The preparation of pitavastatin calcium involves several steps:

Hydrolysis of PI-9: This step involves hydrolyzing PI-9 to obtain (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxyl-6-heptenoic acid.

Reaction with Vinyl Acetate: The hydrolyzed product is then reacted with vinyl acetate in a reaction medium under the effect of lipase to separate and obtain (3R, 5S, E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-diacetoxyl-6-heptenoic acid.

Further Hydrolysis: This product is further hydrolyzed to obtain (3R, 5S, E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxyl-6-heptenoic acid.

Formation of Calcium Salt: Finally, the product is reacted with calcium chloride to obtain this compound calcium.

Analyse Chemischer Reaktionen

Pitavastatin-Calcium unterliegt verschiedenen chemischen Reaktionen:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend in den Stoffwechselwegen von this compound-Calcium.

Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen: Natriumhydroxid wird üblicherweise zur Hydrolyse verwendet, während Calciumchlorid zur Bildung des Calciumsalzes verwendet wird.

Hauptprodukte: Das Hauptprodukt, das gebildet wird, ist this compound-Calcium, das in pharmazeutischen Formulierungen verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Pitavastatin-Calcium wird mit anderen Statinen wie Atorvastatin, Pravastatin, Rosuvastatin, Fluvastatin und Lovastatin verglichen . Im Gegensatz zu anderen Statinen wird this compound-Calcium nicht durch das hepatische Cytochrom CYP3A4-Isoenzym metabolisiert, was zu weniger Arzneimittel-Arzneimittel-Wechselwirkungen führt . Es hat auch eine ähnliche oder stärkere Wirkung auf das Low-Density-Lipoprotein-Cholesterin und ist nicht mit einer Beeinträchtigung des Glukosestoffwechsels verbunden . Darüber hinaus erhöht this compound-Calcium den High-Density-Lipoprotein-Spiegel und verbessert die Cholesterineffluxkapazität .

Ähnliche Verbindungen

- Atorvastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Lovastatin

This compound-Calcium zeichnet sich durch sein einzigartiges pharmakokinetisches und pharmakologisches Profil aus, wodurch es eine wertvolle Option für Patienten mit Dyslipidämie und Herz-Kreislauf-Erkrankungen darstellt .

Eigenschaften

CAS-Nummer |

147511-69-1 |

|---|---|

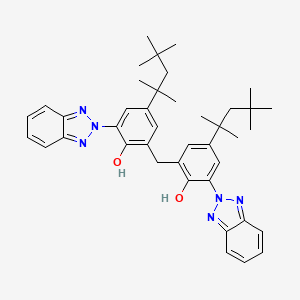

Molekularformel |

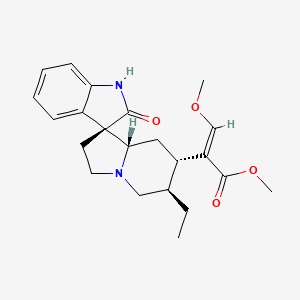

C50H46CaF2N2O8 |

Molekulargewicht |

881.0 g/mol |

IUPAC-Name |

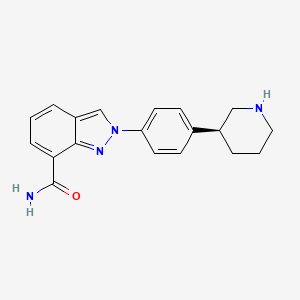

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |

InChI-Schlüssel |

RHGYHLPFVJEAOC-FFNUKLMVSA-L |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

Isomerische SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |

Kanonische SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Aussehen |

white to pale-yellow powder |

Key on ui other cas no. |

147511-69-1 |

Piktogramme |

Health Hazard |

Löslichkeit |

Very slightly soluble |

Synonyme |

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |

Dampfdruck |

2.32X10-17 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)